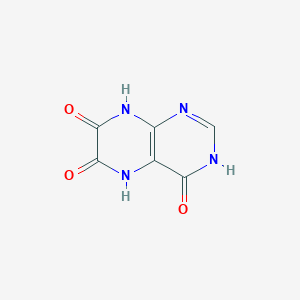

4,6,7-Pteridinetriol

Description

Pteridines are a class of nitrogen-containing heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.govdrugfuture.com These aromatic compounds are synthesized by a multitude of organisms and play pivotal roles in various biological phenomena. nih.gov They function as pigments, enzymatic cofactors, and signaling molecules involved in the immune system. nih.gov

Well-known derivatives of pteridine (B1203161) include folic acid and riboflavin (B1680620) (vitamin B2), which are indispensable for cellular metabolism and growth. drugfuture.com Tetrahydrobiopterin (B1682763) (BH4), another crucial pteridine derivative, acts as a cofactor for enzymes integral to the synthesis of amino acids and neurotransmitters. cymitquimica.com Pteridines are fundamental to life, participating in metabolic pathways and interacting with a wide array of enzymes and proteins. chemicalbook.com Their diverse biological activities have made them a focal point in medicinal chemistry and drug development. nih.gov

While the broader pteridine family has been the subject of extensive research, 4,6,7-Pteridinetriol itself appears to be a compound of more niche academic interest. Much of the research on trihydroxy-substituted pteridines has centered on its close analogue, leucopterin (B1674811) (2-amino-4,6,7-trihydroxypteridine). nih.govcymitquimica.com Leucopterin is known as a white pigment found in the wings of certain butterflies, particularly those from the Pieridae family. nih.govroyalsocietypublishing.org

The study of this compound and its isomers is often in the context of the enzymatic oxidation of other pteridine derivatives. For instance, enzymes like aldehyde oxidase and xanthine (B1682287) oxidase can catalyze the oxidation of various pteridines to their hydroxylated forms. mdpi.com The investigation of such trihydroxy-pteridines contributes to the understanding of pterin (B48896) metabolism and the function of enzymes involved in these pathways. nih.gov Furthermore, substituted pteridine triones have been investigated as potential inhibitors of monocarboxylate transporters (MCTs), which are targets in cancer therapy, highlighting the therapeutic interest in this structural class. nih.govglobalresearchonline.net

The scientific journey into pteridines began with the isolation of pigments from insect wings in the late 19th century. nih.gov A significant portion of early pteridine research focused on pigments like xanthopterin (B1683600) (a yellow pigment) and leucopterin (a white pigment). drugfuture.com Leucopterin was first isolated from the wings of white-winged butterflies. drugfuture.com Its synthesis was later achieved by fusing 2,4,5-triamino-6-hydroxypyrimidine with oxalic acid. drugfuture.com The conversion of xanthopterin to leucopterin through oxidation was also a key finding in the historical study of these compounds. nih.govorientjchem.org While these historical studies primarily centered on the amino-substituted version, they laid the foundational chemical knowledge for understanding related trihydroxypteridines.

The current research landscape for pteridines is vibrant, with significant efforts directed towards their potential as therapeutic agents for a range of diseases including cancer, inflammatory conditions, and neurodegenerative disorders. nih.gov Pteridine derivatives are being explored as inhibitors for enzymes like dihydrofolate reductase (DHFR) and monocarboxylate transporters (MCTs). globalresearchonline.net

For this compound specifically, the research appears to be less direct and more contextual. Fundamental questions likely revolve around its natural occurrence, biosynthetic pathways, and specific biological functions, which remain largely uncharacterized in comparison to its more famous relatives like leucopterin and biopterin. Current research may touch upon this compound as a potential metabolic product or as a synthetic analogue in structure-activity relationship studies of pteridine-based drugs. nih.gov The exploration of pteridine-2,4,7-trione scaffolds as inhibitors of MCT1 underscores the ongoing interest in the therapeutic potential of this class of compounds. globalresearchonline.net Further investigation is needed to elucidate the specific roles and potential applications of this compound itself.

Data Tables

Table 1: Chemical Properties of Leucopterin (2-amino-4,6,7-trihydroxypteridine)

| Property | Value | Source |

| Molecular Formula | C₆H₅N₅O₃ | cymitquimica.com |

| Molecular Weight | 195.14 g/mol | nih.govcymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 492-11-5 | nih.govdrugfuture.com |

| IUPAC Name | 2-amino-5,8-dihydro-3H-pteridine-4,6,7-trione | nih.gov |

Table 2: Related Pteridine Compounds and their Significance

| Compound Name | Significance | Key References |

| Xanthopterin | Yellow pigment in butterfly wings; precursor to leucopterin. | nih.govwikipedia.org |

| Tetrahydrobiopterin (BH4) | Essential enzymatic cofactor for amino acid and neurotransmitter synthesis. | cymitquimica.com |

| Folic Acid | A B vitamin essential for DNA synthesis and repair. | drugfuture.com |

| Riboflavin (Vitamin B2) | A vitamin that is a key component of the cofactors FAD and FMN. | drugfuture.comwikipedia.org |

| Methotrexate | A pteridine derivative used in cancer chemotherapy and for autoimmune diseases. | drugfuture.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58947-88-9 |

|---|---|

Molecular Formula |

C6H4N4O3 |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

5,8-dihydro-3H-pteridine-4,6,7-trione |

InChI |

InChI=1S/C6H4N4O3/c11-4-2-3(7-1-8-4)10-6(13)5(12)9-2/h1H,(H,9,12)(H2,7,8,10,11,13) |

InChI Key |

HMMIQMIGJAIOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=O)C(=O)N2 |

Origin of Product |

United States |

Biosynthesis and Biogenesis Pathways of 4,6,7 Pteridinetriol

Elucidation of Precursor Molecules for Pteridine (B1203161) Core Synthesis

The biosynthesis of all pteridine compounds, including 4,6,7-Pteridinetriol, begins with the purine nucleotide, Guanosine (B1672433) triphosphate (GTP). nih.govroyalsocietypublishing.orgcinz.nz The entire bicyclic pteridine ring system is derived from the atoms of the GTP molecule through a complex enzymatic rearrangement. This process involves the opening of both the imidazole and pyrimidine (B1678525) rings of the guanine base, followed by the removal of formate and a subsequent re-cyclization to form the pyrazine (B50134) ring of the pteridine core. nih.govresearchgate.net This initial, committed step ensures the diversion of GTP from primary metabolic roles into the specialized pathway of pteridine synthesis. pnas.org The ribose portion of GTP is also critically involved, as its carbon atoms are incorporated into the side chain of the initial pteridine products.

Detailed Enzymatic Cascade in this compound Formation

The conversion of GTP to this compound (via Leucopterin) is a multi-step process catalyzed by a specific sequence of enzymes. The pathway can be broadly divided into the formation of a common pterin (B48896) intermediate, 7,8-Dihydropterin (B103510), followed by a series of hydroxylation reactions.

The initial steps are shared with the biosynthesis of other critical pteridines like tetrahydrobiopterin (B1682763) (BH4): royalsocietypublishing.org

GTP to 7,8-Dihydroneopterin triphosphate: The pathway is initiated by the enzyme GTP cyclohydrolase I (GCH1) , which catalyzes the complex conversion of GTP into 7,8-Dihydroneopterin triphosphate with the release of formate. nih.govresearchgate.net

7,8-Dihydroneopterin triphosphate to 6-Pyruvoyltetrahydropterin (PTP): The triphosphate group is removed, and the side chain is rearranged by 6-Pyruvoyltetrahydropterin synthase (PTS) to yield 6-Pyruvoyltetrahydropterin. royalsocietypublishing.orgmedlineplus.govwikipedia.org

Formation of 7,8-Dihydropterin: Subsequent enzymatic steps, which can vary between organisms, lead to the formation of 7,8-Dihydropterin. This molecule serves as a key branch point, leading either to cofactors like tetrahydrobiopterin or to pigmentary pteridines. mdpi.com

The final steps involve the "xanthopterin branch," which leads to the formation of highly oxidized pterins like Leucopterin (B1674811): 4. Hydroxylation Events: The enzyme Xanthine (B1682287) dehydrogenase (XDH) , a molybdenum-containing hydroxylase, is responsible for the successive hydroxylation of the pteridine core. royalsocietypublishing.orgmdpi.com It catalyzes the addition of hydroxyl groups at positions 6 and 7 of the pteridine ring. mdpi.comnih.gov The oxidation of precursors like 7,8-Dihydropterin leads to the formation of Xanthopterin (B1683600) (hydroxylated at C6) and Isoxanthopterin (B600526) (hydroxylated at C7). nih.govmdpi.com Further action by XDH on these intermediates results in the formation of Leucopterin, which possesses keto groups (and can exist as the enol this compound) at positions 4, 6, and 7. mdpi.com

The biosynthesis of this compound is dependent on a few well-characterized enzymes that catalyze the key transformations from GTP.

| Enzyme | Gene (Drosophila) | Function | Characteristics |

| GTP cyclohydrolase I (GCH1) | Punch (Pu) | Catalyzes the first committed step: the conversion of GTP to 7,8-dihydroneopterin triphosphate. nih.govresearchgate.net | A homodecameric protein that requires a zinc ion for its catalytic activity. nih.gov Its mechanism involves anchoring GTP via specific amino acid residues like Glu152 before ring opening and rearrangement. nih.gov |

| 6-Pyruvoyltetrahydropterin synthase (PTS) | purple (pr) | Catalyzes the second step: the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. nih.govmedlineplus.govwikipedia.org | A key enzyme in the de novo biosynthesis of tetrahydrobiopterin. taylorandfrancis.com Mutations in the PTS gene are a primary cause of tetrahydrobiopterin deficiency. medlineplus.govmetabolicsupportuk.org |

| Xanthine dehydrogenase (XDH) | rosy (ry) | Catalyzes the terminal hydroxylation steps, adding hydroxyl groups to the pteridine ring at positions C6 and C7 to form Leucopterin. royalsocietypublishing.orgmdpi.com | A homodimeric enzyme belonging to the group of molybdenum-containing hydroxylases. wikipedia.orgproteopedia.org It contains molybdopterin and iron-sulfur clusters as cofactors. proteopedia.org |

The enzymes in the this compound biosynthetic pathway rely on specific cofactors to perform their catalytic functions.

GTP cyclohydrolase I (GCH1): The catalytic activity of GCH1 is dependent on the presence of a zinc ion (Zn²⁺), which is coordinated by cysteine and histidine residues in the active site. This zinc ion is crucial for the hydrolytic steps of the reaction. nih.gov

Sepiapterin (B94604) Reductase (SPR): While not directly in the Leucopterin branch, SPR is a key enzyme in related pteridine pathways and provides a clear example of cofactor dependency. It catalyzes reduction reactions using Nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride donor. nih.govresearchgate.net

Xanthine dehydrogenase (XDH): As an oxidoreductase, XDH requires Nicotinamide adenine dinucleotide (NAD⁺) as an electron acceptor for its dehydrogenase activity. wikipedia.org Its catalytic center contains a molybdopterin cofactor, which is essential for the hydroxylation reaction, along with two iron-sulfur clusters that facilitate electron transfer. proteopedia.org

Regulatory mechanisms for this pathway are not fully elucidated but are thought to involve feedback control, where the concentration of downstream pteridine products may inhibit the activity of early enzymes like GCH1.

Genetic Regulation and Expression of this compound Biosynthetic Genes

The expression of genes encoding the enzymes for pteridine biosynthesis is tightly regulated. Much of the understanding of this genetic control comes from studies in the fruit fly, Drosophila melanogaster, where mutations in these genes lead to distinct eye-color phenotypes.

Punch (Pu) : This locus encodes GTP cyclohydrolase I, the first enzyme in the pathway. Its expression is critical for the production of all pteridines.

purple (pr) : This gene encodes 6-Pyruvoyltetrahydropterin synthase, the second enzyme in the pathway. nih.gov

rosy (ry) : This gene encodes Xanthine dehydrogenase, the terminal enzyme responsible for producing the final pigment. Inactivation of rosy in insects eliminates the production of Leucopterin and other related pigments. royalsocietypublishing.orgresearchgate.net

In many organisms, genes for a specific metabolic pathway are often located together in biosynthetic gene clusters (BGCs), allowing for coordinated expression. While classic BGCs for pteridine synthesis are not typically described in animals, the functional linkage and shared regulatory elements of genes like Punch, purple, and rosy suggest a coordinated genetic network controlling the flux through the pathway. pnas.org

Comparative Analysis of this compound Biogenesis Across Diverse Organisms

The biosynthesis of pteridines is a highly conserved process, though the final products can vary significantly between different life forms.

| Organism Group | Presence and Role of Leucopterin/4,6,7-Pteridinetriol | Biosynthetic Pathway Notes |

| Insects | Abundant as a white pigment (Leucopterin) in the wings of Pieridae butterflies (e.g., cabbage whites) and as an eye pigment in various insects like Drosophila. royalsocietypublishing.orgmdpi.com | The pathway is well-conserved and has been extensively studied in Drosophila and water striders. The recruitment of the eye pigment pathway to other tissues is a known evolutionary mechanism. pnas.org |

| Bacteria | Not typically found as a major end-product. | Bacteria like E. coli and Synechocystis possess the core pteridine biosynthetic pathway primarily for the synthesis of folate and other essential cofactors like tetrahydromonapterin. nih.govresearchgate.net |

| Plants | Reported in some plant species, such as Psychotria punctata. nih.gov | Plants synthesize pterins as essential precursors for folate (Vitamin B9). pnas.org The plant GCH1 enzyme is a unique bimodular protein. nih.gov |

| Vertebrates | Generally not considered a major metabolic product. | The primary role of the pteridine pathway in vertebrates is the synthesis of the essential cofactor tetrahydrobiopterin (BH4). The pathway shares the initial enzymes (GCH1, PTS) with the Leucopterin pathway. royalsocietypublishing.org |

Synthetic Biology and Recombinant Approaches for Studying this compound Biosynthesis

Synthetic biology provides powerful tools for elucidating and engineering metabolic pathways. Recombinant DNA technology has been instrumental in characterizing the enzymes involved in pteridine biosynthesis. A common approach involves cloning the open reading frames (ORFs) of putative biosynthetic genes from a source organism into a heterologous host, such as Escherichia coli. nih.gov The host is then cultured, and the recombinant protein is purified and assayed for its specific enzymatic activity. This method has been successfully used to confirm the function of GCH1, PTS, and other pteridine-related enzymes from organisms like the cyanobacterium Synechocystis sp. nih.gov

These approaches not only allow for the detailed study of individual enzymes but also open the possibility of metabolic engineering. By expressing an entire biosynthetic pathway in a microbial host, it is possible to produce specific pteridines, including this compound, for research or commercial purposes. Furthermore, synthetic biology techniques can be used to create novel pteridine derivatives by combining enzymes from different organisms or by engineering the enzymes themselves to alter their substrate specificity or catalytic activity.

Metabolic Roles and Pathways of 4,6,7 Pteridinetriol

Integration of 4,6,7-Pteridinetriol into Central Metabolic Networks

There is currently no scientific evidence to suggest the direct integration of this compound into central metabolic networks such as glycolysis, the citric acid cycle, or the pentose phosphate pathway. The metabolism of pteridines typically originates from guanosine (B1672433) triphosphate (GTP), leading to the biosynthesis of various pterin (B48896) derivatives. While enzymes like xanthine (B1682287) oxidase are known to hydroxylate the pteridine (B1203161) ring at the C6 position, the specific enzymatic machinery and pathways that would lead to the formation or incorporation of a 4,6,7-trihydroxy substituted pteridine have not been identified.

Catabolism and Degradation Mechanisms of this compound in Biological Systems

The catabolic pathways for this compound have not been elucidated. In general, pteridine degradation can be initiated by enzymes such as pterin deaminase, which catalyzes the hydrolytic deamination of the 2-amino group of the pterin ring. However, the substrate specificity of pterin deaminase has been shown to be influenced by the substitution pattern on the pteridine ring. For instance, leucopterin (B1674811) (2-amino-4,7-dihydroxypteridine), a di-hydroxylated pteridine, is not a substrate for pterin deaminase from Bacillus megaterium. This suggests that the presence of multiple hydroxyl groups may hinder the activity of known pteridine catabolizing enzymes. Without specific studies on this compound, its degradation mechanism in biological systems remains unknown.

Crosstalk and Interconnections of this compound Metabolism with Other Biochemical Pathways

Given the absence of identified metabolic pathways for this compound, there is no information regarding its crosstalk with other biochemical pathways. The interconnection of pteridine metabolism with other pathways is generally mediated by the cofactor roles of its derivatives. For example, tetrahydrobiopterin (B1682763) is essential for aromatic amino acid metabolism and nitric oxide synthesis. Without a known biological role or metabolic pathway for this compound, any potential interconnections remain speculative.

Flux Analysis and Quantitative Modeling of this compound Metabolic Dynamics

Metabolic flux analysis is a powerful tool to quantify the flow of metabolites through a metabolic network. However, the application of this technique requires a known and defined metabolic pathway. As the metabolic pathways involving this compound are unknown, it is not possible to conduct a flux analysis or develop a quantitative model for its metabolic dynamics.

Enzymatic and Molecular Interactions of 4,6,7 Pteridinetriol

4,6,7-Pteridinetriol as a Substrate, Product, or Modulator in Enzymatic Reactions

Leucopterin (B1674811) is primarily identified within the context of pteridine (B1203161) metabolism as a product rather than a substrate or modulator. Research indicates that leucopterin is formed through the enzymatic conversion of xanthopterin (B1683600). Specifically, the enzyme xanthine (B1682287) dehydrogenase catalyzes the hydroxylation of xanthopterin, leading to the production of leucopterin mdpi.comnih.govevitachem.comuminho.ptresearchgate.net. This reaction represents a key step in the "xanthopterin branch" of pteridine biosynthesis, where xanthopterin, a yellow pigment, is transformed into the colorless leucopterin mdpi.comnih.govresearchgate.net.

While leucopterin's role as a product is established, its direct participation as a substrate for further enzymatic modification or as a modulator (activator or inhibitor) of enzymatic activity is not explicitly described in the provided search results. Pteridines, as a class, are known to be involved in various metabolic pathways, including those related to cofactors and vitamins ontosight.ai, but leucopterin's specific functions in these broader contexts remain largely uncharacterized based on the current information.

Allosteric Regulation and Feedback Inhibition/Activation by this compound

There is no information available in the provided search results to suggest that leucopterin acts as an allosteric regulator or participates in feedback inhibition or activation mechanisms of enzymes. While general principles of allosteric regulation and feedback inhibition are discussed in the context of metabolic pathway control byjus.comunits.itnumberanalytics.comnumberanalytics.comnih.govnih.govmgcub.ac.in, leucopterin is not mentioned as a molecule involved in these regulatory processes.

Computational Docking and Molecular Dynamics Simulations of this compound Binding

No computational docking or molecular dynamics simulations specifically involving leucopterin have been identified in the provided search results. Although general computational methodologies for studying molecular interactions, drug discovery, and enzyme mechanisms are described openaccessjournals.comrsc.orgscirp.orgrsc.org, leucopterin is not featured as a ligand or target in these contexts.

Data Table: Enzymatic Conversion Involving Leucopterin

| Enzyme Name | Catalyzed Reaction | Substrate(s) | Product(s) | Role of Leucopterin | Citation Index |

| Xanthine Dehydrogenase | Hydroxylation of xanthopterin | Xanthopterin | Leucopterin | Product | mdpi.comnih.govresearchgate.net |

Compound List

this compound (Leucopterin)

Xanthopterin

Erythropterin

Xanthine Oxidase

Pteridine Oxidase

Pterin (B48896) deaminase

5,6,7,8-tetrahydrobiopterin (BH4)

2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase (HPPK)

Sepialumazine

Isoxantholumazine (Violapterin)

6-pyruvoyl-tetrahydropterin

6-lactoyltetrahydropterin (B3260744)

7,8-dihydroxanthopterin

2-amino-4-hydroxypteridine

2,4-dihydroxypteridine

Biological Significance and Physiological Functions of 4,6,7 Pteridinetriol

Role of 4,6,7-Pteridinetriol as a Biological Pigment: Biochemical and Evolutionary Perspectives

Pteridines are a major source of bright coloration in animals, responsible for a spectrum of yellow, orange, and red hues. nih.govroyalsocietypublishing.org Unlike carotenoids, which must be obtained from the diet, pteridines are produced endogenously from guanosine (B1672433) triphosphate (GTP). nih.govnih.gov This biosynthetic autonomy allows for diverse and evolutionarily flexible coloration strategies.

Biochemical Synthesis: The biosynthesis of pteridine (B1203161) pigments is a multi-step enzymatic process that begins with the conversion of GTP. nih.govnih.gov The initial reactions form the core pterin (B48896) structure, which then diverges into several branches leading to various pigmentary and non-pigmentary compounds. nih.govresearchgate.net For example, the "xanthopterin branch" gives rise to yellow and orange pigments like xanthopterin (B1683600) and erythropterin, which are common in insects such as butterflies and hemipterans. nih.govpnas.org Another branch leads to the formation of red pigments known as drosopterins, which are responsible for the eye color of fruit flies (Drosophila melanogaster). nih.govresearchgate.net The final color of a pterin pigment can be influenced by its molecular structure, its redox state, and the pH of the cellular environment. royalsocietypublishing.org These pigments are typically deposited as granules within specialized pigment cells called chromatophores (or xanthophores in vertebrates). nih.govroyalsocietypublishing.org

Evolutionary Perspectives: The pteridine biosynthesis pathway is evolutionarily ancient and deeply conserved, particularly in insects. nih.govroyalsocietypublishing.org However, its function has been co-opted and modified over time to generate novel phenotypes. A remarkable example of this is seen in water striders (Gerromorpha), where the ancestral pathway for producing red eye pigments was recruited for use in extraocular tissues during embryonic development. pnas.orgresearchgate.netnih.gov This co-option, which occurred over 200 million years ago, initially resulted in yellow embryonic markings and subsequently diversified, with some lineages independently evolving bright red coloration. pnas.orgresearchgate.netnih.gov This demonstrates how the activation of a complete, pre-existing metabolic pathway in a new developmental context can be a powerful mechanism for evolutionary innovation and species diversification. pnas.orgresearchgate.net In vertebrates, pteridine-based pigmentation is also significant, contributing to the yellow and red coloration in the skin of many fish, amphibians, and reptiles. nih.govroyalsocietypublishing.org

| Pteridine Pigment | Typical Color | Found In (Examples) |

| Xanthopterin | Yellow | Butterfly wings, water strider embryos |

| Erythropterin | Orange-Red | Hemipteran insects, water strider embryos |

| Drosopterin | Red | Drosophila eyes, lizard skin |

| Sepiapterin (B94604) | Yellow | Silkworm larvae, zebrafish xanthophores |

| Leucopterin (B1674811) | White (colorless, reflects light) | Butterfly wings |

Contributions of this compound to Cellular Regulation and Signaling Processes

Beyond their role in pigmentation, pteridines are crucial for cellular regulation, primarily by acting as essential cofactors for a variety of enzymes. nih.govresearchgate.net The most prominent of these is tetrahydrobiopterin (B1682763) (BH4), a reduced pterin synthesized from GTP. nih.govroyalsocietypublishing.org

BH4 is an indispensable redox cofactor for several key enzymes involved in metabolic and signaling pathways: nih.govroyalsocietypublishing.org

Aromatic Amino Acid Hydroxylases: BH4 is required for the function of phenylalanine hydroxylase (synthesis of tyrosine), tyrosine hydroxylase (synthesis of L-DOPA, a precursor to dopamine), and tryptophan hydroxylase (synthesis of 5-hydroxytryptophan, a precursor to serotonin). nih.gov Through its role in synthesizing these neurotransmitters, BH4 is fundamentally linked to the regulation of neurological function.

Nitric Oxide Synthases (NOS): BH4 is essential for the catalytic activity of all NOS isoforms, which produce nitric oxide (NO). nih.gov NO is a critical signaling molecule involved in a vast range of physiological processes, including vasodilation, neurotransmission, and immune responses. mdpi.com The electron-donating properties of BH4 are key to the production of NO. nih.gov

The function of pteridines extends to modulating the binding of metal ions, which are themselves critical signaling components. Recent research has identified pteridines as natural ligands for the CutA protein and has shown that their presence increases the affinity of CutA for copper ions, suggesting a role in coordinating copper homeostasis and cellular redox balance. researchgate.net While pteridines primarily exert their regulatory effects as enzyme cofactors, their production and release can be triggered by immune activation, and their derivatives can serve as external signals in animal communication, conveying information about an individual's physiological condition or social rank. royalsocietypublishing.org

Involvement of this compound in Organismal Development and Differentiation

The pteridine biosynthesis pathway is deeply integrated into the developmental programs of many organisms. Deficiencies in the production of pteridine cofactors like BH4 can lead to severe developmental disorders in humans, highlighting their essential nature. nih.gov

The role of pteridines in development is vividly illustrated by their contribution to embryonic coloration. As detailed previously, the pteridine biosynthesis pathway was co-opted during evolution to produce colorful pigments in the antennae and legs of water strider embryos. pnas.orgnih.gov This pigmentation is specific to the embryonic stage and is absent in later life stages, indicating a developmentally regulated activation of the pathway. pnas.org Genetic studies in these insects, involving the knockdown of genes like rosy (which encodes xanthine (B1682287) dehydrogenase), have confirmed that the pteridine pathway is necessary for this embryonic pigmentation. pnas.org

In vertebrates, pteridines are also integral to the development of pigmentation systems. In zebrafish, for instance, the formation of yellow-colored stripes is dependent on the synthesis of sepiapterin within specialized pigment cells called xanthophores. nih.govroyalsocietypublishing.org Studies on various color mutants in zebrafish have been instrumental in identifying crucial genes involved in the differentiation of these pigment cells from the neural crest and in the synthesis of pteridine pigments. nih.govroyalsocietypublishing.org Research in amphibians has also demonstrated the synthesis of pterins in neural crest cells and their association with larval pigmentation. scilit.com These examples underscore the critical role of pteridine synthesis and deposition in the complex processes of cell differentiation and pattern formation during organismal development.

This compound in Redox Homeostasis and Its Role in Cellular Antioxidant Systems

Pteridines exhibit a complex, dualistic role in cellular redox homeostasis, capable of acting as both antioxidants and pro-oxidants. nih.govresearchgate.net This activity is highly dependent on the specific pteridine compound, its oxidation state (fully oxidized, dihydro-, or tetrahydro- form), and the surrounding biochemical environment, such as the presence of transition metal ions. nih.govnih.gov

Antioxidant Properties: Reduced pteridines, such as tetrahydrobiopterin (BH4) and dihydroneopterin, are effective radical scavengers. nih.govresearchgate.net They can directly interact with and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. mdpi.com For example, BH4 is known to function as an antioxidant, and 7,8-dihydroneopterin, generated by immune cells like macrophages, is a potent antioxidant that protects these cells from a range of oxidants. mdpi.com Some synthetic pteridine derivatives have been shown to possess potent lipid antioxidant properties and can offer significant protection against ROS in preclinical models of inflammation. nih.gov

Pro-oxidant Properties: Paradoxically, the same properties that make reduced pterins good antioxidants—namely, their strength as reducing agents—also enable them to act as pro-oxidants under certain conditions. nih.govresearchgate.net In the presence of transition metals like iron or copper, reduced pterins can participate in Fenton chemistry, a process that generates highly reactive hydroxyl radicals. nih.gov Oxidized (aromatic) pterins have also been described as substrates or inhibitors of enzymes involved in the generation of free radicals. nih.gov

This dual capacity means that the net effect of a particular pteridine on the cellular redox state is difficult to predict and depends on local concentrations and conditions. nih.gov Pteridines are thus integral components of the cellular redox network, contributing to both the defense against and the generation of oxidative stress, and playing a role in the complex signaling pathways that govern cellular homeostasis. researchgate.net

| Pteridine Form | Redox Role | Mechanism of Action |

| Reduced Pterins (e.g., BH4) | Antioxidant | Directly scavenge free radicals (e.g., ROS). mdpi.com |

| Reduced Pterins (e.g., BH4) | Pro-oxidant | Promote Fenton chemistry in the presence of transition metals. nih.gov |

| Oxidized Pterins | Pro-oxidant | Can act as substrates or inhibitors for radical-generating enzymes. nih.gov |

| Dihydroneopterin | Antioxidant | Protects macrophages from a range of oxidants. mdpi.com |

Investigation of this compound Metabolic Dysregulation in Pre-clinical Disease Models

Alterations in pteridine metabolism have been linked to various diseases, including cancer. nih.govnih.gov Pre-clinical disease models, such as cultured cell lines and animal models, are invaluable tools for investigating the mechanisms behind this dysregulation and for identifying potential biomarkers. nih.govfrontiersin.orgibd-biotech.compharmaseedltd.com

A significant example comes from studies using a progressive, isogenic breast cancer cell model (MCF10A series), which includes benign, premalignant, and malignant cell lines. nih.govnih.gov Research on this model has demonstrated that pteridine metabolism becomes significantly dysregulated as cells become more tumorigenic. nih.govnih.govresearchgate.net Key findings from these pre-clinical studies include:

Folic Acid as a Driver: Folic acid, a vitamin containing a pteridine ring, is a primary driver for the synthesis and excretion of pteridine derivatives in breast cells. nih.gov

Correlation with Tumorigenicity: Upon dosing with folic acid, the extracellular levels of certain pteridines, particularly pterin and 6-hydroxylumazine, were found to be positively correlated with the tumorigenicity of the cell line. nih.gov

Altered Metabolic Pathways: By dosing the cells with various pteridine intermediates, researchers were able to map out the metabolic pathway and identify specific enzymatic steps that are altered in cancer cells. nih.govmst.edu For instance, the metabolism of pterin, xanthopterin, and sepiapterin showed differential patterns depending on the cancer stage, with isoxanthopterin (B600526) and 6-biopterin being identified as key differentially expressed metabolites. nih.govmst.edu

These findings from a pre-clinical cell model provide direct in vitro evidence supporting clinical observations of elevated urinary pteridines in breast cancer patients. nih.govresearchgate.net This research highlights how pre-clinical models can elucidate the cellular origins of disease biomarkers and identify specific metabolic reactions within the pteridine pathway that could be targeted for further investigation and potential therapeutic applications. nih.govmst.edu

Computational systems biology offers a powerful framework for integrating diverse experimental data into predictive mathematical models, enabling a holistic understanding of the complex regulatory and metabolic networks governing this compound synthesis and function. By representing the pteridine pathway as a system of interconnected components, these approaches can simulate metabolic behavior, predict the effects of perturbations, and identify key points of control.

Genome-Scale Metabolic Models (GEMs)

At the core of computational systems biology are genome-scale metabolic models (GEMs). A GEM is a meticulously curated, organism-specific knowledge base that contains all known metabolic reactions, the metabolites they interconvert, and the genes, proteins, and reactions (GPR associations) that govern them. These models are constructed based on genomic annotations and extensive biochemical information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).

For an organism of interest, a GEM would contain the complete pteridine biosynthetic pathway, mathematically representing the conversion of Guanosine triphosphate (GTP) through intermediates like 7,8-dihydroneopterin triphosphate to the branch points leading to this compound. Each reaction in the model is stoichiometrically balanced and linked to the specific gene(s) encoding the requisite enzyme(s). This creates a direct, computable link between the organism's genotype and its metabolic potential.

Flux Balance Analysis (FBA) for Phenotype Prediction

Flux Balance Analysis (FBA) is the principal computational method used to simulate and analyze the capabilities of GEMs. FBA calculates the flow of metabolites—or flux—through each reaction in the network under steady-state conditions. By applying physicochemical constraints (e.g., nutrient availability from the environment), FBA can predict optimal flux distributions that satisfy a specified biological objective, such as maximizing the rate of biomass production or the synthesis of a target compound.

FBA is particularly powerful for simulating the effects of the genetic perturbations described in the previous section.

In Silico Gene Knockouts: By setting the flux through the reaction(s) associated with a specific gene (e.g., GTP cyclohydrolase I) to zero, FBA can predict the metabolic consequences of a gene knockout. A simulation of a GCH1 knockout would predict zero flux towards all de novo pteridines, including this compound, thus computationally validating the enzyme's essential role.

Phenotype Prediction: FBA can predict how changes in nutrient inputs or genetic background will alter the production capacity of this compound, offering insights into how its synthesis is regulated by the broader metabolic state of the cell.

Network Topology and Integration with Omics Data

The pteridine pathway can be analyzed as a network, where metabolites are nodes and enzymatic reactions are edges. This perspective allows for the identification of key topological features, such as hub metabolites (e.g., GTP, which connects nucleotide metabolism to pteridine synthesis) and critical branch points where metabolic flux is partitioned towards different end products (e.g., this compound vs. biopterin).

The predictive power of GEMs is significantly enhanced when they are integrated with high-throughput experimental ('omics') data. By overlaying transcriptomics (gene expression) or proteomics data onto the model, a context-specific metabolic network can be constructed that reflects the active pathways in a particular cell type, tissue, or disease state. For example, integrating gene expression data from cancer cells can help predict the rewiring of metabolic fluxes that leads to the altered levels of this compound observed in malignancy. This integration transforms a static map of metabolic potential into a dynamic model of cellular metabolism.

| Methodology | Description | Application to this compound |

|---|---|---|

| Genome-Scale Metabolic Modeling (GEM) | Comprehensive reconstruction of an organism's metabolic network based on its genome. | Provides a complete map of the pteridine pathway and its connections to global metabolism. |

| Flux Balance Analysis (FBA) | A mathematical method to predict metabolic flux distributions within a GEM. | Simulates the production rate of this compound and predicts the effects of gene knockouts. |

| Metabolic Network Analysis | Study of the structure and topology of the metabolic pathway. | Identifies key control points, branch points, and precursor hubs in the synthesis pathway. |

| 'Omics' Data Integration | Constraining the GEM with experimental data (transcriptomics, proteomics, metabolomics). | Creates context-specific models to predict how this compound metabolism is altered in different physiological or disease states. |

Theoretical Frameworks and Hypotheses in 4,6,7 Pteridinetriol Research

Evolutionary Models of Pteridine (B1203161) Pathway Diversification and 4,6,7-Pteridinetriol Emergence

The emergence of this compound is intrinsically linked to the evolution and diversification of the pteridine biosynthesis pathway. This pathway, with its origins in the synthesis of essential cofactors like tetrahydrobiopterin (B1682763), has been co-opted and modified throughout evolutionary history to produce a variety of pigments. nih.govresearchgate.netwilliams.edu

One prominent evolutionary model is that of gene co-option and neofunctionalization . This model posits that existing metabolic pathways, initially serving fundamental cellular functions, can be recruited for new purposes. In the case of pteridines, the ancestral pathway for producing vital cofactors was likely co-opted for pigmentation in various insect lineages. nih.govwilliams.edu The diversification of pterin-based colors in insects, such as the reds and yellows seen in water striders, is a testament to the evolutionary plasticity of this pathway. nih.govwilliams.eduacs.org The emergence of this compound (leucopterin) as a white pigment can be seen as a specific outcome of this diversification. researchgate.netnih.gov

The evolution of the pteridine pathway is not linear but rather a branching series of reactions. nih.govnih.gov The synthesis of this compound represents a specific branch, originating from xanthopterin (B1683600) through the action of xanthine (B1682287) dehydrogenase. nih.govresearchgate.net The evolutionary selection for this specific enzymatic step would have been driven by the adaptive advantages of white coloration in certain ecological contexts, such as in the wings of Pierid butterflies. researchgate.netnih.gov

A key aspect of this evolutionary model is the stability of the core pathway despite the diversity of its end products. Studies on water striders have shown that the fundamental genetic machinery of the pteridine pathway has remained remarkably stable over millions of years, even as it has been adapted to produce a wide array of colors. nih.govwilliams.edu This suggests that the emergence of new compounds like this compound is often the result of modifications to the terminal steps of the pathway, rather than a complete overhaul of the entire metabolic sequence.

The following table outlines the key evolutionary steps leading to the emergence of this compound based on this model:

| Evolutionary Stage | Description | Key Molecules/Enzymes |

| Ancestral Pathway | Biosynthesis of essential pteridine cofactors for fundamental cellular processes. | Guanosine (B1672433) triphosphate (GTP), Tetrahydrobiopterin |

| Pathway Co-option | Recruitment of the pteridine pathway for pigmentation, initially for eye color in insects. | Ommochromes, Pteridines |

| Diversification | Branching of the pathway to produce a variety of colored pterins in different tissues. | Xanthopterin, Erythropterin |

| Emergence of Leucopterin (B1674811) | Specific enzymatic conversion of xanthopterin to this compound, leading to white pigmentation. | Xanthine dehydrogenase, this compound (Leucopterin) |

Hypotheses on Novel Biological Functions and Regulatory Roles of this compound

While the role of this compound as a white pigment is well-established, its structural similarity to other biologically active pteridines has led to hypotheses about additional, non-pigmentary functions. researchgate.netnih.gov Pteridines, as a class of compounds, are known to be involved in a wide range of biological processes, including acting as enzyme cofactors and participating in redox reactions.

One major hypothesis is that this compound may have a role in redox modulation and oxidative stress response . Pteridines can act as both pro-oxidants and antioxidants, and their levels are often altered in response to cellular stress. For example, neopterin, another pteridine derivative, is a known marker of immune system activation and is associated with oxidative stress. It is plausible that this compound, or its metabolic precursors and byproducts, could participate in cellular redox homeostasis, potentially by scavenging free radicals or influencing the activity of enzymes involved in oxidative stress management.

Another emerging hypothesis centers on the potential for this compound to act as a signaling molecule . The accumulation of pteridines in certain tissues and their excretion in biological fluids in response to various physiological states, including disease, suggests a role in cell-to-cell communication. While direct evidence for this compound as a signaling molecule is currently limited, the established signaling roles of other pteridines, such as tetrahydrobiopterin in neurotransmitter synthesis and nitric oxide production, provide a strong theoretical basis for this possibility.

Furthermore, the accumulation of this compound in specific structures, such as the wings of butterflies, might not be solely for pigmentation. It has been proposed that these accumulations could serve as a form of metabolic waste excretion , effectively sequestering excess nitrogenous compounds in an inert form. This would represent a dual function, where a metabolic byproduct is repurposed for a functional role in coloration.

Integration of this compound into Broader Theories of Cellular Homeostasis and Adaptation

The study of this compound is increasingly being integrated into broader theories of how cells maintain stability and adapt to environmental changes. Cellular homeostasis involves a complex interplay of metabolic and signaling pathways to manage stress and maintain a stable internal environment.

One key concept is the cellular stress response . Cells have evolved intricate mechanisms to detect and respond to various stressors, including oxidative stress and protein misfolding. acs.org The pteridine pathway is linked to these responses, as pteridine levels are often modulated during stress. The synthesis and accumulation of this compound could be a component of a larger adaptive response to specific environmental or physiological challenges. For instance, the production of this inert pigment might be a way to safely handle metabolic shifts that occur during development or in response to external stimuli.

The theory of cellular adaptation posits that cells can undergo reversible changes in their structure and function to better cope with their environment. The co-option of the pteridine pathway for pigmentation is a prime example of evolutionary adaptation at the biochemical level. nih.govwilliams.edu The emergence of this compound can be viewed as a specific adaptation that provided a fitness advantage, likely related to visual signaling or thermoregulation, in the ancestors of organisms that produce this pigment.

Moreover, the formation of membrane-less compartments is an emerging theme in cellular adaptation to stress. These compartments can concentrate or sequester specific molecules to regulate cellular processes. acs.org Pteridines in insect eyes are known to be stored in granules, which can be considered a form of membrane-less compartment. It is conceivable that the crystalline deposits of this compound in butterfly wings also form through a process of controlled aggregation, which could have implications for both the optical properties of the wing and the sequestration of the molecule.

Interdisciplinary Conceptualizations Bridging Chemistry, Biology, and Computational Sciences in Pteridinetriol Studies

A comprehensive understanding of this compound necessitates an interdisciplinary approach that integrates chemical, biological, and computational methods. This convergence of disciplines is creating new conceptual frameworks for studying pteridines.

Chemical biology approaches are crucial for developing molecular probes and synthetic analogs of this compound to investigate its potential interactions and functions within the cell. Diversity-oriented synthesis, for example, allows for the creation of libraries of pteridine-related compounds that can be used to probe biological systems and identify new therapeutic targets.

Computational chemistry and structural biology provide powerful tools for understanding the properties of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) have been used to determine the most stable tautomeric forms of leucopterin and to understand its crystal packing, which is essential for explaining its optical properties as a white pigment. Molecular docking studies can be used to predict potential interactions of this compound with proteins, offering clues to its possible regulatory roles.

The following table summarizes the contributions of different disciplines to the study of this compound:

| Discipline | Contribution | Examples of Techniques |

| Chemistry | Synthesis of analogs, elucidation of reaction mechanisms, and development of analytical methods. | Diversity-oriented synthesis, Mass spectrometry, NMR spectroscopy |

| Biology | Investigation of biosynthetic pathways, evolutionary origins, and physiological functions. | Genetic analysis (RNAi), Phylogenetic reconstruction, Metabolomics |

| Computational Science | Modeling of molecular structures, prediction of properties, and analysis of biological data. | Density Functional Theory (DFT), Molecular docking, Bioinformatics |

The integration of these disciplines is leading to a more holistic view of this compound, moving beyond its identification as a simple pigment to understanding its place within the complex and interconnected systems of the cell. This systems biology perspective, which considers the interactions between all components of a biological system, will be critical for unraveling the full story of this and other pteridine compounds.

Emerging Research Frontiers and Future Directions in 4,6,7 Pteridinetriol Studies

Discovery of Undiscovered Enzymes and Intermediates in 4,6,7-Pteridinetriol Metabolism

The metabolic pathways for many common pteridines, which often originate from guanosine (B1672433) triphosphate (GTP), have been partially elucidated. researchgate.netnih.gov Key enzymes such as GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin (B94604) reductase are known to form the backbone of pteridine (B1203161) biosynthesis. nih.govmdpi.com However, the specific enzymatic reactions leading to the triple-hydroxylated structure of this compound are not established. The metabolism of many pteridine derivatives remains poorly understood, suggesting that novel enzymes and metabolic intermediates await discovery. researchgate.netmdpi.com

Future research will likely focus on identifying the specific hydroxylases, oxidases, or dehydrogenases responsible for modifying the pteridine core at the 4, 6, and 7 positions. It is plausible that dedicated enzymes, not yet characterized, catalyze these transformations. Furthermore, the catabolic pathway of this compound is completely unknown. Identifying the enzymes that degrade this compound and the resulting intermediates will be crucial for understanding its lifecycle and biological significance. Advances in proteomics and gene sequencing can facilitate the identification of genes that correlate with the presence of this compound, leading to the discovery of these unknown metabolic players.

Table 1: Potential Enzyme Classes for Investigation in this compound Metabolism

| Enzyme Class | Potential Role in this compound Metabolism | Example of Known Pteridine-Related Enzyme |

|---|---|---|

| Hydroxylases | Introduction of hydroxyl (-OH) groups at positions 4, 6, and 7 of the pteridine ring. | Phenylalanine hydroxylase (requires a pteridine cofactor). nih.gov |

| Dehydrogenases | Catalyzing oxidation-reduction reactions, potentially interconverting different oxidation states of pteridine precursors. | Xanthine (B1682287) dehydrogenase (converts pterin (B48896) to isoxanthopterin). mdpi.comnih.gov |

| Reductases | Reduction of oxidized pteridine precursors. | Sepiapterin reductase (involved in tetrahydrobiopterin (B1682763) synthesis). nih.gov |

| Deaminases | Removal of amino groups from pteridine precursors, potentially leading to a lumazine-type intermediate before hydroxylation. | Pterin deaminase (converts pteridines to lumazines). researchgate.net |

| Oxidases | Oxidation of dihydro- or tetrahydro-pteridine intermediates. | Dihydropterin oxidase (participates in isoxanthopterin (B600526) synthesis). mdpi.com |

Exploration of Novel Biological Contexts and Organisms Possessing this compound

Pteridines are ubiquitous in nature, serving diverse roles from pigments in insect wings and the skin of fish to essential enzymatic cofactors in mammals. ijrpr.comnih.govderpharmachemica.com While the roles of well-known pteridines like tetrahydrobiopterin are established, the biological distribution and function of rarer derivatives such as this compound are unexplored. nih.gov

A significant frontier is the systematic screening of diverse organisms and environments for the presence of this compound. Modern metabolomics platforms, particularly high-resolution mass spectrometry, enable the profiling of small molecules in a vast array of biological samples. Future studies could target extremophiles, marine organisms, symbiotic bacteria, and unique plant species. Discovering this compound in a specific biological niche could provide powerful clues about its function. For instance, its presence in a bioluminescent organism might suggest a role in light emission, while its discovery in a pathogen could indicate involvement in host-interaction or virulence.

Table 2: Potential Biological Niches for the Exploration of this compound

| Biological Niche | Rationale for Investigation | Potential Associated Function |

|---|---|---|

| Marine Invertebrates | Known to be a rich source of novel bioactive compounds and pigments. | Camouflage, signaling, UV protection. |

| Symbiotic Microorganisms | Microbes often produce unique secondary metabolites to interact with their host. | Immune modulation, metabolic exchange. |

| Extremophilic Archaea/Bacteria | Organisms in extreme environments may possess unique metabolic pathways and cofactors for survival. | Protection against oxidative stress, temperature, or radiation. |

| Medicinal Plants | Plants are a known source of diverse heterocyclic compounds with therapeutic properties. | Antioxidant, anti-inflammatory, signaling molecule. |

| Deep-Sea Organisms | The unique high-pressure, low-light environment drives novel biochemical adaptations. | Bioluminescence, chemosensation. |

Development of Next-Generation Analytical Platforms for In Situ and Real-Time Analysis of this compound

Current analysis of pteridines typically relies on high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection. researchgate.netmdpi.comcreative-proteomics.com These methods are powerful but often require sample homogenization, extraction, and derivatization, precluding the analysis of the compound in its native, dynamic biological environment. nih.govresearchgate.net The instability of reduced pteridines further complicates these offline approaches. nih.gov

The next generation of analytical platforms aims to overcome these limitations by enabling in situ and real-time measurements. Technologies such as fiber-optic biosensors incorporating specific enzymes or antibodies could allow for continuous monitoring of this compound concentrations within living cells or tissues. Advances in ambient ionization mass spectrometry, like desorption electrospray ionization (DESI), could permit the direct analysis of the compound from a biological surface with minimal sample preparation. These platforms would provide unprecedented insight into the spatio-temporal dynamics of this compound, revealing how its levels change in response to stimuli or during physiological processes.

Table 3: Comparison of Traditional and Next-Generation Analytical Platforms for Pteridine Analysis

| Feature | Traditional Platforms (e.g., HPLC-MS/Fluorescence) | Next-Generation Platforms (e.g., Biosensors, Ambient MS) |

|---|---|---|

| Analysis Type | Offline, endpoint measurements. | Real-time, dynamic, or in situ. |

| Sample Preparation | Extensive (homogenization, extraction, derivatization). | Minimal to none. |

| Spatial Resolution | Low (bulk tissue or cell population). | High (single-cell or specific tissue region). |

| Temporal Resolution | Low (minutes to hours per sample). | High (seconds to minutes). |

| Key Limitation | Destructive to the sample; potential for artifacts. | Often lower throughput; may require specific probes. |

| Key Advantage | High sensitivity and specificity for known analytes. | Provides dynamic information in a native biological context. |

Application of Artificial Intelligence and Machine Learning in Predicting this compound Functions and Interactions

The convergence of biology with artificial intelligence (AI) and machine learning (ML) is revolutionizing how we understand molecular function. laboratoriosrubio.comnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions that are not apparent to human researchers. researchgate.net For a poorly characterized molecule like this compound, AI/ML offers a powerful hypothesis-generation engine.

By representing the 2D and 3D structure of this compound as a set of numerical features, ML models can predict its biological activities. nih.gov These models, trained on large databases of known ligand-protein interactions, can screen for potential protein targets of this compound. frontiersin.orgacs.org This in silico screening can predict whether the compound is likely to be an enzyme inhibitor, a receptor agonist/antagonist, or a cofactor. Such predictions can drastically narrow the search space for experimental validation, saving significant time and resources in the laboratory. chromatographyonline.com

Table 4: Hypothetical AI/ML Workflow for Function Prediction of this compound

| Step | Description | Required Data/Tools | Predicted Outcome |

|---|---|---|---|

| 1. Molecular Representation | Convert the 2D/3D chemical structure of this compound into a machine-readable format (e.g., molecular fingerprint, graph). | Chemical informatics software. | A numerical vector or graph representing the molecule. |

| 2. Model Training | Use large databases (e.g., ChEMBL, PDBbind) of compound-protein interactions to train a predictive model (e.g., Random Forest, Graph Neural Network). | Public bioactivity databases, ML frameworks (e.g., TensorFlow, Scikit-learn). | A trained model that links chemical structures to biological functions. |

| 3. Function Prediction | Input the representation of this compound into the trained model to predict its likely protein targets and activity type. | The trained ML model. | A ranked list of potential protein targets and predicted bioactivities. |

| 4. Hypothesis Generation | Analyze the top predictions to formulate specific, testable hypotheses about the compound's biological role. | Bioinformatics tools for pathway analysis (e.g., KEGG, Reactome). | Hypotheses such as "this compound inhibits kinase X" or "this compound binds to folate receptor Y." |

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

Understanding the function of a single molecule requires placing it within the broader context of the entire biological system. nih.govnumberanalytics.comnih.gov Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes. nih.govnumberanalytics.com This systems biology approach is a powerful frontier for elucidating the role of this compound. numberanalytics.com

A future experimental paradigm would involve perturbing a biological system (e.g., a cell culture or model organism) with this compound and then simultaneously measuring the response across multiple molecular layers. For example, transcriptomics (RNA-Seq) would reveal which genes are up- or down-regulated, proteomics would identify changes in protein abundance or post-translational modifications, and metabolomics would show how other metabolic pathways are affected. By integrating these disparate datasets, researchers can construct a comprehensive network model of the compound's effects, moving beyond a single target to a systems-level understanding of its function. metabolon.commetwarebio.com This approach can uncover unexpected connections and reveal the full biological impact of this compound.

| Integration | Computational Biology Tools | Builds a comprehensive network model of the compound's biological effects. | A systems-level understanding of the compound's role, from gene to phenotype. |

Conclusion

Recapitulation of Key Academic Insights into 4,6,7-Pteridinetriol

Academic research has firmly established this compound, or Leucopterin (B1674811), as a distinct pteridine (B1203161) derivative with a molecular formula of C6H5N5O3 and a molecular weight of 195.14 g/mol . Key insights include its identification as a biological pigment, notably found in butterfly wings, and its presence in certain plant species. Its chemical structure, featuring hydroxyl groups at positions 4, 6, and 7, contributes to its solubility in alkaline media with characteristic fluorescence, and it exists in tautomeric equilibrium. Established synthesis routes, such as the condensation of 2,4,5-triamino-6-hydroxypyrimidine with oxalic acid, and purification methods are well-documented.

Synthesis of Current Knowledge and Identification of Persistent Research Challenges

Current knowledge primarily centers on the chemical identity, physical properties, natural occurrence, and synthesis of Leucopterin. While its function as a pigment is understood, a comprehensive understanding of its broader biological activities, metabolic roles beyond pigmentation, and interactions within cellular pathways remains less explored. Persistent research challenges may include elucidating these less-defined biological functions and potentially identifying novel roles or applications for this pteridine derivative. Further detailed studies on its precise biochemical mechanisms and interactions are warranted.

Prospective Impact of this compound Research on Fundamental Biology and Biochemical Sciences

Research into this compound holds the potential to deepen our understanding of pteridine biochemistry, a field critical for comprehending various biological processes, including enzyme catalysis, cellular signaling, and the biosynthesis of essential biomolecules. Investigating its pigmentary role could offer insights into the evolution of coloration in organisms. Furthermore, a more thorough exploration of its potential, yet undiscovered, biochemical functions could reveal new metabolic pathways or regulatory mechanisms. Such discoveries would contribute to fundamental biological knowledge and potentially pave the way for applications in areas such as natural product chemistry, biomaterials, or even in understanding diseases linked to pteridine metabolism.

Compound Name Table:

this compound

Leucopterin

2-amino-4,6,7-pteridinetriol

2-amino-4,6,7-trihydroxypteridine

2-amino-4,6,7-trihydroxypyrimido[4,5-b]pyrazine

2-amino-5,8-dihydro-4,6,7(1H)-pteridinetrione

Xanthopterin (B1683600) (mentioned as a precursor)

Folic acid (related pteridine)

Riboflavin (B1680620) (related pteridine)

Biopterin (related pteridine)

Q & A

Q. How should researchers prioritize follow-up studies after inconclusive in vivo results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.